![molecular formula C19H17F3N2O B1230166 6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine](/img/structure/B1230166.png)
6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine is an aminoquinoline.
Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Properties
6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine exhibits significant pharmacological potential. It is identified as a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). The compound has shown efficacy in inhibiting lipopolysaccharide-induced soluble TNF-α production across a range of species, including rodents, chimpanzees, and humans, with IC50 values ranging from 17 to 100 nM. In rodent models of endotoxemia, it inhibited TNF-α production in a dose-dependent manner, suggesting potential therapeutic applications in conditions characterized by excessive TNF-α production, such as various inflammatory diseases and rheumatoid arthritis. The pharmacokinetic and pharmacodynamic profiles established through studies indicate its wide distribution to tissues, including the synovium, and its potential as an antiarthritic drug. Further, in a phase I clinical trial involving male volunteers, the compound demonstrated a terminal half-life between 3 and 6 hours, and the measurement of the suppression of TNF-α production ex vivo may serve as a biomarker for evaluating the therapeutic efficacy of TACE inhibitors like this compound (Qian et al., 2007).
Biochemical Analysis and Metabolite Determination
The compound is also relevant in biochemical analyses, particularly in determining 4-O-methylated catecholamine metabolites in urine using mass fragmentography. These metabolites, including 4-methoxy-3-hydroxyphenylacetic acid (iso-HVA), 4-methoxy-3-hydroxyphenylmandelic acid (iso-VMA), and 4-methoxy-3-hydroxyphenylethylene glycol (iso-MOPEG), are crucial in understanding various physiological and pathological states, including conditions like neuroblastoma, pheochromocytoma, parkinsonism treated with L-DOPA, and the intravenous administration of dopamine. The methodology and findings in this context underscore the compound's significance in biomedical research and its potential role in clinical diagnostics (Muskiet et al., 1979).
Metabolic Pathways and Biotransformation
The compound is involved in intricate metabolic pathways and biotransformation processes. It undergoes extensive N-demethylation, aromatic hydroxylation, aromatic O-methylation, and dihydrodiol formation in humans. These metabolic activities are crucial for understanding the drug's pharmacokinetics and its interaction with the human body, especially when considering the development of new drugs or therapeutic agents (Alton et al., 1975).
properties
Product Name |
6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine |
|---|---|
Molecular Formula |
C19H17F3N2O |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]quinolin-4-amine |
InChI |
InChI=1S/C19H17F3N2O/c1-12-8-18(16-10-15(25-2)6-7-17(16)24-12)23-11-13-4-3-5-14(9-13)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,24) |
InChI Key |
SGDQPSJNELHSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




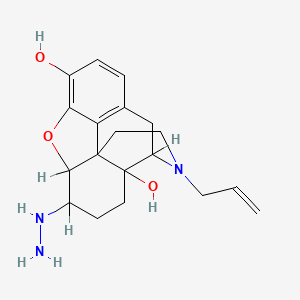
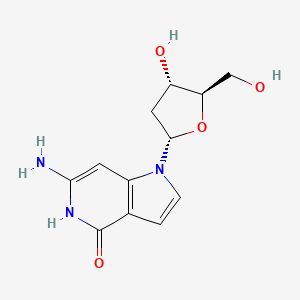
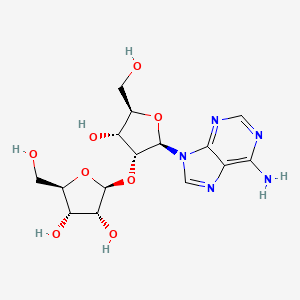
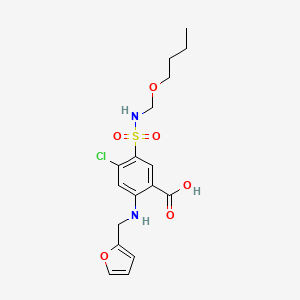

![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)
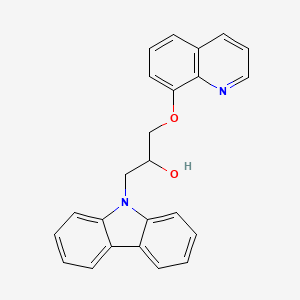
![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)
![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)
![4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline](/img/structure/B1230102.png)
![7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230106.png)
